molecular formula C19H40NO7P B8088706 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Cat. No.: B8088706
M. Wt: 425.5 g/mol
InChI Key: RPXHXZNGZBHSMJ-GOSISDBHSA-N
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Description

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a synthetic lysophosphatidylethanolamine, a type of phospholipid. It is characterized by the presence of a tetradecanoyl (myristoyl) group attached to the glycerol backbone, with a phosphoethanolamine head group. This compound is commonly used in lipidomic profiling and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with tetradecanoic acid, followed by the phosphorylation of the resulting compound with phosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-tetradecanoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality phospholipids .

Chemical Reactions Analysis

Types of Reactions

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phospholipids with altered biological activities. These products are often used in further research to study their effects on biological systems .

Scientific Research Applications

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-tetradecanoyl-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes. These interactions can lead to changes in intracellular calcium levels and other signaling events .

Comparison with Similar Compounds

Similar Compounds

    1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: Similar in structure but with a hydroxyl group at the second position.

    1-Stearoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group instead of a tetradecanoyl group.

    1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Has two myristoyl groups attached to the glycerol backbone.

Uniqueness

This compound is unique due to its specific fatty acid composition and head group, which confer distinct biological activities and applications. Its ability to modulate membrane properties and signaling pathways makes it a valuable tool in various research fields .

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXHXZNGZBHSMJ-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(14:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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